Bisphenol A

Description

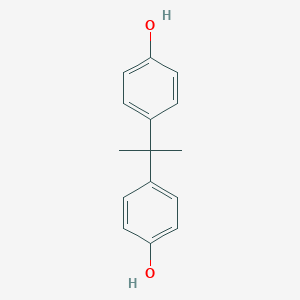

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2, Array | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27100-33-0, 2444-90-8 (di-hydrochloride salt) | |

| Record name | Phenol, 4,4′-(1-methylethylidene)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27100-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020182 | |

| Record name | Bisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-isopropylidenediphenol appears as white to light brown flakes or powder. Has a weak medicine odor. Sinks in water. (USCG, 1999), White crystalline solid or flakes with a mild phenolic odour; [CHEMINFO], Solid, WHITE CRYSTALS FLAKES OR POWDER., White to light brown flakes or powder with a weak medicinal odor. Reacts violently with acid anhydrides, acid chlorides, strong bases and strong oxidants. | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bisphenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

428 °F at 4 mmHg (NTP, 1992), 360.5 °C at 760 mm Hg, BP: 220 °C at 4 mm Hg, at 1.7kPa: 250-252 °C, 428 °F | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

175 °F (NTP, 1992), 175 °F, 227 °C (closed cup), 227 °C c.c. | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), In water, 300 mg/L at 25 °C, In water solubility, 120 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol, ether, benzene, alkali; soluble in acetic acid, Soluble in aqueous alkaline solution, alcohol, acetone; slightly soluble in carbon tetrachloride., 0.12 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03 (very poor) | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bisphenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.195 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.195 at 25 °C/25 °C, Relative density (water = 1): 1.2 (25 °C), 1.195 at 77 °F | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.2 mmHg at 338 °F ; 1 mmHg at 379.4 °F (NTP, 1992), 0.00000004 [mmHg], 4.0X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible), 0.2 mmHg at 338 °F | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Impurities of the phenol-acetone condensation reaction are the tri- or mono-hydroxy by-products | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystallizes as prisms from dil acetic acid and as needles from water, White flakes, Crystals or flakes, White to light brown solid flakes or powder | |

CAS No. |

80-05-7 | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Bis(4-hydroxyphenyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bisphenol A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bisphenol A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLT3645I99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bisphenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

307 to 313 °F (NTP, 1992), 160 °C, MP: 150-155 °C (solidification range), 156 - 157 °C, 150-157 °C, 307-313 °F | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bisphenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

The Unseen Architect: A Technical Guide to the Low-Dose Effects of Bisphenol A on Human Health

Foreword: Redefining Toxicity in the 21st Century

For decades, the toxicological axiom "the dose makes the poison" has been the bedrock of risk assessment. However, a growing body of evidence surrounding endocrine-disrupting chemicals (EDCs) like Bisphenol A (BPA) challenges this linear paradigm. We now understand that for hormonally active compounds, the timing of exposure and the subtlety of the dose can be as crucial, if not more so, than the absolute amount. This guide is intended for researchers, scientists, and drug development professionals who are navigating this new frontier. It is a synthesis of current knowledge, a practical manual for experimental inquiry, and a call for a more nuanced understanding of chemical safety. We will delve into the molecular mechanisms, explore the diverse health implications, and provide the technical framework to investigate the low-dose effects of BPA, moving beyond traditional toxicology to a more holistic and biologically relevant perspective.

Introduction: The Low-Dose Conundrum of this compound

This compound (4,4'-(propane-2,2-diyl)diphenol) is a synthetic chemical foundational to the production of polycarbonate plastics and epoxy resins, making it one of the most ubiquitous compounds in our modern environment.[1][2] Its presence in food packaging, medical devices, and thermal paper leads to widespread and continuous human exposure.[1][3] Structurally, BPA mimics the endogenous estrogen, 17β-estradiol, allowing it to interact with estrogen receptors and other hormonal pathways, classifying it as a xenoestrogen.[2]

The concept of "low-dose" effects refers to biological responses that occur at concentrations within the range of typical human exposure and below the doses traditionally used in toxicological studies to determine the No-Observed-Adverse-Effect-Level (NOAEL).[4][5] For BPA, this is particularly relevant as numerous government-funded studies have reported significant effects at doses far below the previously established "safe" limits.[1][4] These effects often follow a non-monotonic dose-response curve (e.g., an inverted U-shape), where lower doses can elicit more potent effects than higher doses, a hallmark of endocrine disruption.[6] This guide will dissect the evidence for these low-dose effects across multiple physiological systems.

The Molecular Tango: Mechanisms of Low-Dose BPA Action

BPA's ability to perturb cellular function at low concentrations stems from its promiscuous interactions with multiple signaling pathways. While its affinity for nuclear estrogen receptors (ERα and ERβ) is lower than that of estradiol, it can still initiate both genomic and non-genomic signaling cascades.[2][3]

Estrogen Receptor Signaling: Genomic and Non-Genomic Pathways

BPA binds to both ERα and ERβ, acting as a selective estrogen receptor modulator (SERM).[2] This binding can trigger:

-

Genomic Pathway: The canonical pathway where the BPA-ER complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on DNA, modulating the transcription of target genes. This can lead to altered cell proliferation, differentiation, and function.[3]

-

Non-Genomic Pathway: Rapid signaling events initiated at the cell membrane. BPA can activate membrane-associated ERs (mERs), leading to the activation of downstream kinase cascades like the ERK/MAPK and PI3K/AKT pathways.[3] These pathways are crucial for cell survival and proliferation.

Beyond Estrogen Receptors: Other Molecular Targets

BPA's disruptive potential extends beyond estrogenic pathways. It has been shown to interact with:

-

Androgen Receptor (AR): At high concentrations, BPA can act as an antagonist to the androgen receptor.[2]

-

Thyroid Hormone Receptors (TRs): Evidence suggests BPA can interfere with thyroid hormone action.[4]

-

Peroxisome Proliferator-Activated Receptors (PPARs): BPA can modulate PPARγ, a key regulator of adipogenesis.[7]

-

Orphan Receptors: BPA interacts with estrogen-related receptors (ERRs) and the aryl hydrocarbon receptor (AhR).[3][8]

-

cAMP-PKA-CREB Pathway: Low doses of BPA can activate the transcription factor CREB through a non-classical membrane estrogen receptor, influencing gene transcription.[4][9][10][11]

Health Implications of Low-Dose BPA Exposure

The multifaceted molecular interactions of BPA translate into a wide array of potential health consequences, particularly when exposure occurs during critical developmental windows.

Endocrine and Reproductive System Disruption

Low-dose BPA exposure has been linked to a variety of reproductive and endocrine-related issues:

-

Female Reproduction: In animal models, developmental exposure can lead to altered mammary gland development, increasing the predisposition to tumorigenesis.[12][13] It can also affect oocyte quality and steroidogenesis.[14]

-

Male Reproduction: Studies have shown that low-dose BPA can impact the male reproductive tract, including reduced sperm production and fertility.[15][16]

-

Placental Function: BPA can cross the placental barrier and has been shown to decrease the production of essential hormones like progesterone and estrogen in placental cells, potentially via the ERK signaling pathway.[17][18]

Metabolic Diseases: Obesity and Diabetes

A significant body of evidence suggests that BPA is an "obesogen," a chemical that can promote obesity.

-

Adipogenesis: BPA has been shown to stimulate the differentiation of pre-adipocytes into mature fat cells and enhance lipid accumulation.[6] This is partly mediated through its effects on PPARγ.[7]

-

Insulin Resistance: Both in vitro and in vivo studies indicate that low-dose BPA exposure can impair insulin signaling and glucose utilization in adipocytes, contributing to insulin resistance, a precursor to type 2 diabetes.[7][19] Epidemiological studies have found associations between urinary BPA levels and an increased risk of hyperglycemia and pancreatic β-cell dysfunction.[19][20]

Neurodevelopmental and Behavioral Effects

The developing brain is particularly vulnerable to the effects of BPA.

-

Altered Brain Development: Prenatal exposure to low doses of BPA can alter the timing of neuron birth and migration in the cortex, leading to lasting changes in brain structure and function.[21][22]

-

Behavioral Changes: Human and animal studies have correlated early-life BPA exposure with behavioral problems, including hyperactivity, anxiety, and learning deficits.[10][21][23] These effects may be mediated by the disruption of sexually dimorphic brain regions and signaling pathways like the cAMP-PKA-CREB pathway.[4][8][9][10]

Carcinogenesis

BPA is considered a potential human carcinogen, with evidence linking it to an increased risk of hormone-dependent cancers.[12]

-

Breast Cancer: Low doses of BPA can stimulate the proliferation of both estrogen receptor-positive and -negative breast cancer cells.[3][12] It can also induce epigenetic changes in breast epithelial cells that may increase cancer susceptibility later in life.[24]

-

Prostate Cancer: Developmental exposure to low levels of BPA has been linked to a greater incidence of prostate cancer in tissue grown from human prostate stem cells.[13][25]

Table 1: Summary of Low-Dose BPA Health Effects and Associated Mechanisms

| Health Outcome | Key Mechanisms | Supporting Evidence |

| Endocrine Disruption | ERα/β activation, altered steroidogenesis | Animal studies showing altered mammary gland development and reproductive function.[12][13][14] |

| Metabolic Diseases | PPARγ modulation, impaired insulin signaling | In vitro and in vivo evidence of increased adipogenesis and insulin resistance.[6][7][19] |

| Neurodevelopmental Effects | Altered neurogenesis, disruption of cAMP-PKA-CREB pathway | Animal models demonstrating changes in brain structure and behavior.[4][9][10][21][22] |

| Cancer | ER-mediated cell proliferation, epigenetic modifications | Studies on breast and prostate cancer cell lines and animal models.[3][12][13][24][25] |

Experimental Protocols for Investigating Low-Dose BPA Effects

To ensure the generation of robust and reproducible data, standardized and well-validated protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vitro Assessment of Estrogenic Activity: MCF-7 Cell Proliferation Assay

This assay is a widely used method to screen for the estrogenic potential of chemicals by measuring their ability to stimulate the proliferation of the human breast cancer cell line MCF-7, which is estrogen receptor-positive.

Protocol:

-

Cell Culture:

-

Culture MCF-7 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[26]

-

-

Hormone Deprivation:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 3 x 10³ cells per well.[19]

-

-

Treatment:

-

After 24 hours, replace the medium with fresh hormone-free medium containing various concentrations of BPA (e.g., 10⁻¹² to 10⁻⁶ M) or a positive control (17β-estradiol, 10⁻⁹ M). Include a vehicle control (e.g., 0.1% DMSO).[19]

-

-

Incubation:

-

Incubate the plates for 6 days, changing the media with fresh treatments every 48 hours.[19]

-

-

MTT Assay:

-

At the end of the incubation period, add 100 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.[26]

-

Remove the MTT solution and add 100 µl of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve to determine the EC50 value.

-

Sources

- 1. This compound activates EGFR and ERK promoting proliferation, tumor spheroid formation and resistance to EGFR pathway inhibition in estrogen receptor-negative inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prenatal low-dose this compound exposure impacts cortical development via cAMP-PKA-CREB pathway in offspring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Prenatal exposure to this compound and/or diethylhexyl phthalate alters stress responses in rat offspring in a sex- and dose-dependent manner [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Prenatal low-dose this compound exposure impacts cortical development via cAMP-PKA-CREB pathway in offspring [frontiersin.org]

- 10. Prenatal low-dose this compound exposure impacts cortical development via cAMP-PKA-CREB pathway in offspring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. library.dphen1.com [library.dphen1.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Trace Level Detection of this compound Analogues and Parabens by LC-MS/MS in Human Plasma from Malaysians: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 21. Perinatal Exposure to this compound Alters Early Adipogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of perinatal this compound exposure during early development on radial arm maze behavior in adult male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Test No. 456: H295R Steroidogenesis Assay - Overton [app.overton.io]

- 25. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biodetectionsystems.com [biodetectionsystems.com]

Navigating the Labyrinth: A Technical Guide to Bisphenol A-Induced Metabolic Disruption Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pervasive Specter of Bisphenol A

This compound (BPA), a monomer used in the synthesis of polycarbonate plastics and epoxy resins, is one of the most ubiquitous synthetic chemicals in our environment.[1][2] Human exposure is widespread, primarily through the ingestion of contaminated food and water.[2] Growing evidence from epidemiological and experimental studies has implicated BPA as a significant endocrine-disrupting chemical (EDC) that can interfere with hormonal systems and contribute to a spectrum of metabolic disorders, including obesity, type 2 diabetes, and cardiovascular diseases.[1][2][3][4][5]

This in-depth technical guide provides a comprehensive overview of the core metabolic disruption pathways influenced by BPA. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical experimental workflows necessary to investigate the intricate mechanisms of BPA-induced metabolic dysregulation. We will delve into the molecular intricacies of how BPA perturbs insulin signaling, promotes adipogenesis, antagonizes thyroid hormone function, and induces mitochondrial dysfunction, providing a robust framework for future research and the development of potential therapeutic interventions.

I. The Adipogenic Cascade: BPA's Role in Promoting Fat Cell Differentiation

BPA has been identified as an "obesogen," a chemical that can promote obesity by interfering with the body's natural weight-control mechanisms.[1] One of the primary ways BPA is thought to exert its obesogenic effects is by enhancing adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes.[1][6][7][8]

A. Mechanistic Insights: Estrogen Receptor-Mediated Adipogenesis

BPA's structural similarity to estradiol allows it to bind to estrogen receptors (ERs), particularly ERα and ERβ.[6][9] This interaction is a key driver of its pro-adipogenic activity.[6] Studies have shown that BPA treatment of human adipose-derived mesenchymal stem cells (hASCs) and 3T3-L1 preadipocytes leads to a dose-dependent increase in triglyceride accumulation.[1][7] This is accompanied by the upregulation of key adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and CCAAT-enhancer-binding proteins (C/EBPs).[1][7] The activation of these master regulators initiates a cascade of gene expression that drives the differentiation of preadipocytes into mature fat cells.[1][6] Furthermore, the pro-adipogenic effects of BPA can be blocked by ER antagonists, confirming the central role of this signaling pathway.[6]

Caption: BPA-induced adipogenesis via estrogen receptor activation.

B. Experimental Workflow: Assessing BPA-Induced Adipogenesis in Human Mesenchymal Stem Cells

This workflow provides a robust method for quantifying the adipogenic potential of BPA using primary human adipose-derived mesenchymal stem cells (hASCs).

1. Cell Culture and Treatment:

-

Culture hASCs in a suitable expansion medium.[1]

-

Seed cells in multi-well plates and allow them to reach confluence.

-

To induce differentiation, replace the expansion medium with an adipogenic differentiation medium containing a standard cocktail (e.g., dexamethasone, isobutylmethylxanthine (IBMX), and insulin).[10]

-

Treat cells with varying concentrations of BPA (e.g., 10⁻¹⁰ M and 10⁻⁸ M) or a vehicle control (e.g., DMSO) for the duration of the differentiation period (typically 14 days).[1]

2. Quantification of Lipid Accumulation (Oil Red O Staining):

-

After the differentiation period, fix the cells with 10% formalin.[11]

-

Wash the cells with water and stain with a working solution of Oil Red O for 10-60 minutes to visualize intracellular lipid droplets.[11][12]

-

Wash the cells again to remove excess stain.

-

The stained lipid droplets can be visualized by light microscopy.

-

For quantitative analysis, extract the Oil Red O from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.[13]

3. Gene Expression Analysis (qPCR):

-

Isolate total RNA from the cells at different time points during differentiation (e.g., days 1, 3, 6, and 14).[1]

-

Synthesize cDNA from the RNA templates.

-

Perform quantitative real-time PCR (qPCR) to measure the expression levels of key adipogenic marker genes, such as PPARγ, C/EBPα, FABP4, and LPL.[1][14]

-

Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH).[1]

| Parameter | BPA Concentration | Observation | Reference |

| Triglyceride Accumulation | 10⁻¹⁰ M and 10⁻⁸ M | Dose-dependent increase | [1] |

| PPARγ mRNA Expression | 10⁻¹⁰ M and 10⁻⁸ M | Upregulated, particularly in the initial stages | [1] |

| C/EBPα mRNA Expression | 10⁻¹⁰ M and 10⁻⁸ M | Upregulated | [1] |

II. Disruption of Insulin Signaling: A Gateway to Glucose Dysregulation

BPA has been shown to interfere with insulin signaling in key metabolic tissues, including skeletal muscle, liver, and adipose tissue, contributing to insulin resistance and an increased risk of type 2 diabetes.[3][5]

A. Mechanistic Insights: Impairment of the AKT/GLUT4 Axis

Insulin signaling is critical for maintaining glucose homeostasis. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the phosphorylation of Akt (also known as protein kinase B). Activated Akt then promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake. BPA has been shown to disrupt this pathway by inhibiting the phosphorylation of Akt, which in turn reduces GLUT4 translocation and glucose uptake in skeletal muscle and adipocytes.[15] This impairment of insulin action at the cellular level can lead to systemic insulin resistance.[16]

Caption: BPA disrupts insulin signaling by inhibiting Akt phosphorylation.

B. Experimental Workflow: Assessing BPA-Induced Insulin Resistance in Adipocytes

This protocol outlines a method to investigate the effects of BPA on insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes.

1. Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in a standard growth medium.

-

Induce differentiation into mature adipocytes using a cocktail of IBMX, dexamethasone, and insulin.[17]

2. BPA Treatment and Insulin Stimulation:

-

Treat mature adipocytes with a low, environmentally relevant concentration of BPA (e.g., 1 nM) for 24 hours.[15]

-

For the final 10 minutes of the incubation, stimulate the cells with insulin (e.g., 100 nM).[15]

3. Glucose Utilization Assay:

-

Measure the glucose concentration in the culture medium before and after the incubation period.

-

The difference in glucose concentration represents the amount of glucose utilized by the cells.[3][15] A significant reduction in insulin-stimulated glucose uptake in BPA-treated cells compared to controls indicates insulin resistance.[15]

4. Western Blot Analysis of Insulin Signaling Proteins:

-

Lyse the cells and collect protein extracts.

-

Perform Western blot analysis to assess the phosphorylation status of key insulin signaling proteins, such as the insulin receptor (IR) and Akt.[15]

-

A decrease in the phosphorylation of these proteins in response to insulin in BPA-treated cells provides a molecular basis for the observed insulin resistance.[15]

| Parameter | BPA Treatment | Observation | Reference |

| Insulin-Stimulated Glucose Utilization | 1 nM BPA for 24h | Significantly inhibited | [15] |

| Insulin Receptor Phosphorylation | 1 nM BPA for 24h | Impaired | [15] |

| Akt Phosphorylation | 1 nM BPA for 24h | Impaired | [15] |

III. Thyroid Hormone Axis Disruption: A Challenge to Metabolic Regulation

The thyroid hormone system is a critical regulator of metabolism, and its disruption can have profound consequences. BPA has been identified as a thyroid-disrupting chemical that can interfere with thyroid hormone synthesis, transport, and action.[11][13]

A. Mechanistic Insights: Antagonism of the Thyroid Hormone Receptor

Due to its structural similarity to thyroid hormones, particularly triiodothyronine (T3), BPA can bind to thyroid hormone receptors (TRs), primarily the beta isoform (TRβ).[11][18] However, instead of activating the receptor, BPA acts as an antagonist, inhibiting TR-mediated transcription of T3-responsive genes.[11][12] This antagonism is thought to be a primary mechanism by which BPA disrupts thyroid function.[11] By blocking the action of thyroid hormones at the receptor level, BPA can interfere with the regulation of metabolic rate, energy expenditure, and overall metabolic homeostasis.

Caption: BPA acts as an antagonist to the thyroid hormone receptor.

B. Experimental Workflow: Thyroid Hormone Receptor Competitive Binding Assay

This assay determines the ability of BPA to compete with the natural ligand (T3) for binding to the thyroid hormone receptor.

1. Reagents and Materials:

-

Purified thyroid hormone receptor (or a nuclear extract containing the receptor).[19]

-

Radiolabeled T3 (e.g., [¹²⁵I]T₃).[19]

-

Unlabeled T3 (for standard curve).[19]

-

Test compound (BPA) at various concentrations.

-

Assay buffer.[19]

-

Glass fiber filters and a filtration apparatus.[19]

-

Scintillation counter.[19]

2. Assay Procedure:

-

In a microplate, combine the thyroid hormone receptor preparation, a fixed concentration of radiolabeled T3, and varying concentrations of either unlabeled T3 (for the standard curve) or BPA.

-

Incubate the mixture to allow the binding reaction to reach equilibrium.[19]

-

Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radiolabeled T3 from the free radiolabeled T3.[19]

-

Wash the filters to remove any non-specifically bound radiolabel.[19]

-

Measure the radioactivity on the filters using a scintillation counter.[19]

3. Data Analysis:

-

The amount of radioactivity on the filters is inversely proportional to the binding affinity of the competitor (unlabeled T3 or BPA).

-

By plotting the percentage of bound radiolabel against the concentration of the competitor, a competition curve can be generated.

-

From this curve, the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) for BPA can be determined, providing a measure of its binding affinity for the thyroid hormone receptor.

IV. Mitochondrial Dysfunction: The Cellular Energy Crisis

Mitochondria are the powerhouses of the cell, responsible for generating ATP through oxidative phosphorylation. They are also a major source of reactive oxygen species (ROS). BPA has been shown to induce mitochondrial dysfunction, leading to decreased energy production and increased oxidative stress.[14][20][21][22][23]

A. Mechanistic Insights: Oxidative Stress and Impaired Bioenergetics

Exposure to BPA can lead to an overproduction of mitochondrial ROS (mtROS).[20][21][22] This excess of ROS can damage mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA), leading to a vicious cycle of further ROS production and mitochondrial damage.[21] BPA has also been shown to decrease the mitochondrial membrane potential, a key indicator of mitochondrial health and essential for ATP synthesis.[20] Furthermore, BPA can inhibit the activity of the electron transport chain complexes, leading to impaired mitochondrial respiration and reduced ATP production.[14] This combination of increased oxidative stress and decreased energy production can have widespread detrimental effects on cellular function.

Caption: BPA induces mitochondrial dysfunction leading to oxidative stress and reduced ATP production.

B. Experimental Workflow: Assessing BPA-Induced Mitochondrial Dysfunction

This workflow describes key assays to evaluate the impact of BPA on mitochondrial health.

1. Measurement of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red:

-

Culture cells in a suitable medium and treat with various concentrations of BPA for a defined period (e.g., 3 and 24 hours).[4]

-

Incubate the cells with MitoSOX Red, a fluorescent dye that specifically detects mitochondrial superoxide.[4][9]

-

Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy.[4][9] An increase in red fluorescence indicates an increase in mitochondrial ROS production.

2. Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1:

-

Treat cells with BPA as described above.

-

Stain the cells with JC-1, a cationic dye that accumulates in the mitochondria in a potential-dependent manner.[4][24]

-

In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and emits green fluorescence.[24]

-

The ratio of red to green fluorescence can be quantified using a fluorescence plate reader or flow cytometry, with a decrease in this ratio indicating mitochondrial depolarization.[24]

3. Measurement of Mitochondrial Respiration (Mitochondrial Stress Test):

-

Utilize an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) of cells in real-time.

-

After establishing a baseline OCR, sequentially inject mitochondrial stressors:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

-

Rotenone and Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

By comparing the OCR profiles of BPA-treated and control cells, key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity, can be determined.

| Parameter | BPA Treatment | Observation | Reference |

| Mitochondrial ROS | Increased BPA concentrations | Dose-dependent increase | [4] |

| Mitochondrial Membrane Potential | Increased BPA concentrations | Decrease (depolarization) | [4][20] |

| Oxygen Consumption Rate | High concentrations of BPA | Decreased resting and maximal rates |

Conclusion: A Call for Continued Investigation

The evidence presented in this technical guide underscores the significant impact of this compound on key metabolic pathways. Its ability to promote adipogenesis, disrupt insulin signaling, antagonize thyroid hormone function, and induce mitochondrial dysfunction provides a multi-faceted mechanistic basis for its association with metabolic diseases. The experimental workflows detailed herein offer a robust framework for researchers to further elucidate the intricate molecular mechanisms of BPA's action and to screen for potential therapeutic agents that can mitigate its adverse effects. As human exposure to BPA remains a global concern, continued research in this area is paramount for safeguarding public health and developing effective strategies to combat the rising tide of metabolic disorders.

References

-

Oh, S. Y., et al. (2021). BPA, BPAF and TMBPF Alter Adipogenesis and Fat Accumulation in Human Mesenchymal Stem Cells, with Implications for Obesity. International Journal of Molecular Sciences, 22(10), 5267. [Link]

-

Salehpour, A., et al. (2022). The Effect of this compound and Photobiomodulation Therapy on Autophagy-Related Genes Induction in Adipose Tissue-Derived Stem Cells. Journal of Lasers in Medical Sciences, 13, e12. [Link]

-

Steinberg, C. E., et al. (2021). BPA, BPAF and TMBPF Alter Adipogenesis and Fat Accumulation in Human Mesenchymal Stem Cells, with Implications for Obesity. International Journal of Molecular Sciences, 22(10), 5267. [Link]

-

G-Biosciences. (n.d.). Oil Red O Staining. protocols.io. [Link]

-

G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]

-

Tulane University. (n.d.). Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). Tulane University. [Link]

-

Makhathini, K. B., & Mazibuko-Mbeje, S. E. (2025). RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36). Methods in Molecular Biology, 2938, 53-62. [Link]

-

Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]

-

Procedures for the staining of lipid droplets with Oil Red O. (2018). protocols.io. [Link]

-

ResearchGate. (n.d.). This compound (BPA)-treated human preadipocytes cells show increased... [Link]

-

Longo, M., et al. (2016). Low-Dose Bisphenol-A Impairs Adipogenesis and Generates Dysfunctional 3T3-L1 Adipocytes. PLoS One, 11(3), e0150764. [Link]

-

Salehpour, A., et al. (2020). This compound enhances adipogenic signaling pathways in human mesenchymal stem cells. Genes & Environment, 42, 10. [Link]

-

Valentino, R., et al. (2013). Bisphenol-A Impairs Insulin Action and Up-Regulates Inflammatory Pathways in Human Subcutaneous Adipocytes and 3T3-L1 Cells. PLoS One, 8(12), e82099. [Link]

-

Salehpour, A., et al. (2020). This compound enhances adipogenic signaling pathways in human mesenchymal stem cells. Genes & Environment, 42, 10. [Link]

-

Makhathini, K. B., & Mazibuko-Mbeje, S. E. (2025). RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36). Methods in Molecular Biology, 2938, 53-62. [Link]

-

Zhao, F., et al. (2019). MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. Methods in Molecular Biology, 1966, 147-154. [Link]

-

van der Meer, T. P., et al. (2018). Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin. Wageningen University & Research. [Link]

-

ResearchGate. (n.d.). The total ROS and mitochondrial O2•− levels after 1000 µM BPA treatment... [Link]

-

Di Pietro, R., et al. (2025). Bisphenol-A disrupts mitochondrial functionality leading to senescence and apoptosis in human amniotic mesenchymal stromal cells. Cell and Tissue Research, 397(1), 131-150. [Link]

-

CELLnTEC. (n.d.). MSC Adipogenic Differentiation. CELLnTEC. [Link]

-

Zhang, H., et al. (2016). Identification and Molecular Interaction Studies of Thyroid Hormone Receptor Disruptors among Household Dust Contaminants. Chemical Research in Toxicology, 29(12), 2099-2107. [Link]

-

Li, N., et al. (2020). Competitive binding assays for measuring the binding affinity of thyroid-disrupting chemicals for integrin αvβ3. Chemosphere, 249, 126034. [Link]

-

Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent. [Link]

-

Kim, J. T., & Kim, M. K. (2019). Bisphenols and Thyroid Hormone. Endocrinology and Metabolism, 34(4), 340-348. [Link]

-

Singh, A., & Bano, D. (2023). Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software. STAR Protocols, 4(4), 102693. [Link]

-

Seahorse Bioscience. (2023). Mito and Glycolysis Stress Tests for Enteroendocrine Cells - Hutu-80. protocols.io. [Link]

-

ResearchGate. (n.d.). A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia. [Link]

-

ResearchGate. (n.d.). MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. [Link]

-

Wang, S., et al. (2017). Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels. Methods in Molecular Biology, 1527, 147-157. [Link]

-

ResearchGate. (n.d.). This compound in combination with insulin can accelerate the conversion of 3T3-L1 fibroblasts to adipocytes. [Link]

-

Goffa, E., et al. (2021). Acute Exposure to this compound Causes Oxidative Stress Induction with Mitochondrial Origin in Saccharomyces cerevisiae Cells. Journal of Fungi, 7(7), 567. [Link]

-

De Filippis, E., et al. (2018). Exposure of adipocytes to bisphenol-A in vitro interferes with insulin action without enhancing adipogenesis. PLoS One, 13(8), e0201122. [Link]

-

Ahmed, F., et al. (2020). The effects of acute BPA exposure on skeletal muscle mitochondrial function and glucose metabolism. Toxicology, 429, 152331. [Link]

Sources

- 1. This compound enhances adipogenic signaling pathways in human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. Low-Dose Bisphenol-A Impairs Adipogenesis and Generates Dysfunctional 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisphenol-A disrupts mitochondrial functionality leading to senescence and apoptosis in human amniotic mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellntec.com [cellntec.com]

- 6. BPA, BPAF and TMBPF Alter Adipogenesis and Fat Accumulation in Human Mesenchymal Stem Cells, with Implications for Obesity [mdpi.com]

- 7. The Effect of this compound and Photobiomodulation Therapy on Autophagy-Related Genes Induction in Adipose Tissue-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Oil Red O Staining [protocols.io]

- 12. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]

- 13. coriell.org [coriell.org]

- 14. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bisphenol-A Impairs Insulin Action and Up-Regulates Inflammatory Pathways in Human Subcutaneous Adipocytes and 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 18. Bisphenols and Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. BPA, BPAF and TMBPF Alter Adipogenesis and Fat Accumulation in Human Mesenchymal Stem Cells, with Implications for Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. protocols.io [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. creative-bioarray.com [creative-bioarray.com]

The Aquatic Odyssey of Bisphenol A: A Technical Guide to its Environmental Fate and Transport

Preamble: Understanding the Ubiquitous Contaminant

Bisphenol A (BPA), a high-production-volume chemical, is a fundamental building block in the synthesis of polycarbonate plastics and epoxy resins. Its widespread use in consumer products, from food and beverage containers to thermal paper, has led to its continuous release into the environment.[1] Due to its endocrine-disrupting properties, which can mimic the body's natural hormones, the presence of BPA in aquatic ecosystems is a significant concern for environmental and human health.[2][3] This technical guide provides an in-depth exploration of the environmental fate and transport of BPA in aquatic systems, offering a synthesis of current scientific understanding and practical methodologies for its study. This document is intended for researchers, environmental scientists, and regulatory professionals engaged in assessing the environmental risk of BPA and other related compounds.

Section 1: Physicochemical Properties and their Environmental Implications

The environmental behavior of any chemical is fundamentally governed by its physicochemical properties. For BPA, these properties dictate its partitioning between water, sediment, and biota.

| Property | Value | Significance in Aquatic Systems | Source |

| Chemical Formula | C₁₅H₁₆O₂ | Governs molar mass and reactivity. | [4] |

| Molar Mass | 228.29 g/mol | Influences diffusion and transport rates. | [5] |

| Appearance | White crystalline solid | Affects its state in the environment upon release. | [4] |

| Water Solubility | 120-300 mg/L at ~25°C | Moderate solubility allows for its presence in the water column, facilitating transport and bioavailability.[6][7] | [6][7] |